ML-SA5

概要

説明

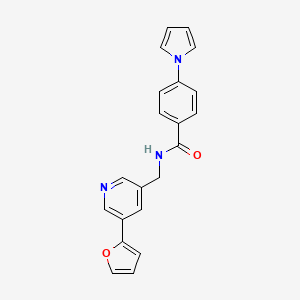

ML-SA5は、一過性受容体電位ムコリピド1(TRPML1)カチオンチャネルの強力なアゴニストです。 デュシェンヌ型筋ジストロフィー筋細胞におけるエンドソーム全体のTRPML1電流を活性化する能力で知られており、有効濃度(EC50)は285 nMです 。 This compoundは、抗癌作用が著しく、腫瘍の増殖を抑制することができます 。

準備方法

ML-SA5の合成経路と反応条件は、入手可能な文献では詳細に説明されていません。 this compoundは、固体またはジメチルスルホキシド(DMSO)溶液などのさまざまな形態で調製および保管することができるとされています 。 工業生産では、特定の研究ニーズを満たすために、カスタム合成サービスがしばしば利用されます 。

化学反応の分析

ML-SA5は、主にTRPML1アゴニストとしての役割を果たすさまざまな化学反応を起こします。 筋芽細胞における全エンドリソソームTRPML1電流を活性化し、これは生物学的活性に不可欠です 。 この化合物は、標準的な実験室条件下で安定しており、DMSOに溶解して実験に使用することができます 。

科学研究への応用

This compoundは、幅広い科学研究への応用が期待されています。

化学: TRPML1チャネルの活性を研究し、細胞プロセスにおけるその役割を調べるためのツール化合物として使用されます.

生物学: 癌細胞におけるオートファジーおよびアポトーシスへの影響について調査されています。

科学的研究の応用

ML-SA5 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study TRPML1 channel activity and its role in cellular processes.

Biology: Investigated for its effects on autophagy and apoptosis in cancer cells.

Medicine: Explored for its potential therapeutic effects in treating muscular dystrophy and cancer.

Industry: Utilized in the development of new therapeutic agents targeting TRPML1 channels.

作用機序

類似化合物との比較

ML-SA5は、ML-SA1やML-SI3など、他のTRPML1アゴニストと比較されることが多いです 。 ML-SA1と比較して、this compoundは、ML-SA1のEC50が10μMであるのに対して、EC50が285nMと、より高い効力を有しています 。 この高い効力は、this compoundをTRPML1チャネルの活性を研究し、その潜在的な治療的応用を探求するためのより効果的なツールにします 。

類似化合物

- ML-SA1

- ML-SI3

- MK6-83

- GW405833塩酸塩

This compoundは、その高い効力とTRPML1チャネルへの特異的な標的化により、研究と潜在的な治療的応用の両方において貴重な化合物となっています 。

特性

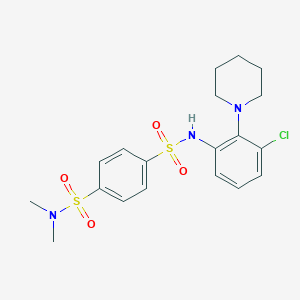

IUPAC Name |

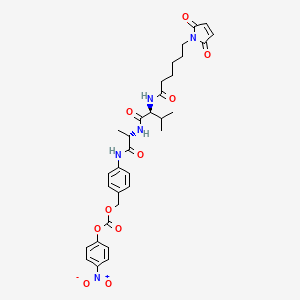

1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPWKTIVYUTTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418670-70-7 | |

| Record name | N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ML-SA5 acts as a selective agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel. [, , , ] By activating TRPML1, this compound triggers the release of calcium (Ca2+) from lysosomes. [, ] This Ca2+ release influences various lysosomal functions, including trafficking and fusion with other cellular compartments like autophagosomes. [, , ]

A: Studies indicate that activating MCOLN1/TRPML1 with this compound can induce cell death in various cancer cell lines by triggering autophagic arrest and subsequent apoptosis. [] In vivo studies using a xenograft mouse model demonstrated that this compound administration significantly suppressed tumor growth. [] This suggests that targeting MCOLN1/TRPML1 with agonists like this compound could be a potential therapeutic strategy for cancer treatment.

A: this compound has proven to be a valuable tool for investigating lysosomal dysfunction in podocytes. In models of acid ceramidase deficiency, this compound partially restores lysosome-autophagosome interaction and reduces autophagosome accumulation, highlighting the importance of TRPML1 in maintaining proper lysosomal function. [] Additionally, this compound has been used to study the role of lysosomal TRPML1 channels in regulating GSDMD pore formation in podocytes under conditions like obesity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE](/img/structure/B2733011.png)

![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)

![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)

![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)

![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)

![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)

![Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2733022.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)